molecular formula C22H30ClNO2 B6186706 {3-[(3-chlorophenyl)methyl]pentan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine CAS No. 2648957-08-6

{3-[(3-chlorophenyl)methyl]pentan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine

Cat. No.: B6186706
CAS No.: 2648957-08-6
M. Wt: 375.9
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Description

The compound {3-[(3-chlorophenyl)methyl]pentan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine is a complex organic molecule characterized by the presence of both aromatic and aliphatic components This compound features a chlorinated phenyl group, a pentan-3-yl chain, and a dimethoxyphenyl ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzyl chloride, 3-pentanone, and 3,4-dimethoxyphenethylamine.

    Step 1 Formation of Intermediate: The initial step involves the alkylation of 3-pentanone with 3-chlorobenzyl chloride in the presence of a base like potassium carbonate. This reaction typically occurs under reflux conditions in an aprotic solvent such as dimethylformamide (DMF).

    Step 2 Reductive Amination: The intermediate formed is then subjected to reductive amination with 3,4-dimethoxyphenethylamine. This step is usually catalyzed by a reducing agent like sodium triacetoxyborohydride in a solvent such as methanol.

    Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of {3-[(3-chlorophenyl)methyl]pentan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine would involve similar steps but on a larger scale. Continuous flow reactors and automated systems could be employed to enhance efficiency and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, would be integral to the industrial process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, {3-[(3-chlorophenyl)methyl]pentan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound could be explored for its potential as a pharmacophore. The presence of the dimethoxyphenyl group suggests possible activity as a neurotransmitter analog or receptor ligand.

Medicine

In medicinal chemistry, the compound might be investigated for its potential therapeutic effects. The structural features indicate possible applications in the development of drugs targeting neurological disorders or as anti-inflammatory agents.

Industry

Industrially, the compound could be used in the synthesis of advanced materials, such as polymers or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism by which {3-[(3-chlorophenyl)methyl]pentan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine exerts its effects would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • {3-[(3-chlorophenyl)methyl]butan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine
  • {3-[(3-chlorophenyl)methyl]hexan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine

Uniqueness

The uniqueness of {3-[(3-chlorophenyl)methyl]pentan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to its analogs, the pentan-3-yl chain might offer different steric and electronic properties, influencing its interaction with biological targets or its behavior in chemical reactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

2648957-08-6

Molecular Formula

C22H30ClNO2

Molecular Weight

375.9

Purity

95

Origin of Product

United States

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